2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride
Description
2-[2-(Piperidin-1-yl)phenyl]acetic acid hydrochloride is a piperidine-substituted phenylacetic acid derivative. Its structure features a phenyl ring substituted at the 2-position with a piperidin-1-yl group, linked to an acetic acid moiety, and stabilized as a hydrochloride salt. This compound is structurally related to methylphenidate impurities, such as ritatinic acid hydrochloride, which share the phenyl-piperidine-acetic acid backbone . The hydrochloride salt enhances solubility and stability, making it relevant in pharmaceutical quality control and synthesis .
Properties
IUPAC Name |
2-(2-piperidin-1-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZFXDEEHOGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel. This step is crucial as it forms the core structure of the compound.
Attachment of the Phenyl Group
The phenyl group is introduced via a substitution reaction, where a suitable phenyl halide reacts with the piperidine derivative. This step requires careful control of reaction conditions to ensure high yield and purity.
Formation of the Acetic Acid Moiety
The acetic acid moiety is introduced through a carboxylation reaction, where the phenyl-piperidine intermediate reacts with carbon dioxide under basic conditions. This step is critical for forming the acetic acid part of the molecule.
Hydrochloride Formation
The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid. This step is necessary for stabilizing the compound and enhancing its solubility.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions
The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions
Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution Reactions
The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents like nitro, halogen, or alkyl groups.
Data Tables
Table 1: Reagents and Conditions for Key Reactions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Halogenation using bromine or chlorine | Presence of a Lewis acid catalyst |
Table 2: Major Products of Chemical Reactions
| Reaction Type | Major Products |
|---|---|
| Oxidation | Ketones or carboxylic acids |
| Reduction | Alcohols or amines |
| Substitution | Substituted phenyl derivatives |
Research Findings
Recent research has focused on optimizing the synthesis of piperidine derivatives for pharmaceutical applications. For instance, methods for producing d-threo-2-phenyl-2-piperidine-2-yl acetates and their acid addition salts have been developed, emphasizing improved optical purity and cost-effectiveness. Additionally, novel processes for preparing methylphenidate hydrochloride, a related compound, have been explored to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride is a compound with significant potential in various scientific research fields, particularly in medicinal chemistry, organic synthesis, and biological studies. Its structure features a piperidine ring attached to a phenyl group and an acetic acid moiety, which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical agents. Its structural characteristics allow it to mimic bioactive molecules, making it valuable in drug design and development. Research has indicated that derivatives of this compound exhibit antiproliferative properties, particularly through mechanisms that inhibit tubulin polymerization, which is crucial for cancer cell division.
Organic Synthesis
In organic chemistry, this compound acts as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups into synthesized compounds. This versatility is essential for creating new materials and pharmaceuticals.
Biological Studies
Due to its structural similarity to other bioactive compounds, this compound is utilized in biological research to study metabolic pathways and mechanisms. It has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it may modulate signaling pathways critical for cell growth and differentiation, impacting gene expression patterns.
Chemical Reactions Analysis
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound to ketones or carboxylic acids using oxidizing agents like potassium permanganate. | Potassium permanganate |
| Reduction | Converts the compound to alcohols or amines using reducing agents such as lithium aluminum hydride. | Lithium aluminum hydride |
| Substitution | The phenyl group can undergo electrophilic aromatic substitution to introduce various substituents. | Bromine or chlorine (Lewis acid) |
Research has highlighted the biological activities of this compound, particularly against fungal pathogens. A notable case study demonstrated its effectiveness against various Candida species, showing a twofold improvement over standard antifungal treatments like ketoconazole. Additionally, molecular docking studies have revealed strong binding interactions with target enzymes such as COX-1, indicating its potential as an anti-inflammatory agent.
Case Studies
- Antifungal Activity : A series of piperidine derivatives were evaluated for their anticandidal effects. The compound exhibited enhanced efficacy against Candida species compared to conventional antifungal agents.
- Molecular Docking Studies : Investigations into the binding interactions of this compound with COX-1 have provided insights into its selectivity and potency due to specific functional group interactions within the enzyme's active site.
Mechanism of Action
The mechanism of action of 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s key differentiating feature is the piperidin-1-yl group at the phenyl 2-position . Structural analogs vary in substituent positions, functional groups, and piperidine ring connectivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, fexofenadine hydrochloride’s carboxylate group further enhances solubility .
- Biological Activity: Target Compound: As a methylphenidate impurity, it may interact with dopamine/norepinephrine transporters, though activity is likely reduced compared to the parent drug . Soluble Epoxide Hydrolase (sEH) Inhibitors (): Piperidin-4-yl acetamides show anti-inflammatory effects, suggesting piperidine positioning (4-yl vs. 1-yl) alters enzyme binding . Afbobetin Hydrochloride (): A naphthalene-piperidine derivative used in Alzheimer’s detection, demonstrating how extended aromatic systems modify diagnostic targeting .
Analytical Characterization
- NMR/MS Data: All analogs in were confirmed via ¹H/¹³C-NMR, with shifts reflecting substituent electronic effects (e.g., cyanophenyl vs. tert-butoxycarbonyl) .
- Impurity Profiling : The target compound is identified as a degradation product in methylphenidate formulations, requiring HPLC/LC-MS for quantification .
Key Research Findings
Positional Isomerism : Piperidine substitution (1-yl vs. 2-yl) significantly alters biological activity. For example, ritatinic acid (2-piperidinyl) is a methylphenidate metabolite, while 1-yl analogs may lack therapeutic efficacy .
Synthetic Optimization : Reactions in polar aprotic solvents (DMSO/DMF) with K₂CO₃ yield higher purity products compared to protic solvents .
Biological Activity
2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. The process often requires careful control of reaction conditions to achieve high yields and purity. Various synthetic pathways have been reported, emphasizing the importance of substituents on the piperidine ring and their influence on biological activity.
Antimicrobial Activity
Research has demonstrated that piperidine derivatives exhibit notable antimicrobial properties. A study evaluated various piperidine-based compounds for their antibacterial and antifungal activities. The results indicated that compounds with halogen substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | 0.025 | S. aureus, E. coli |
| 1,3-dipyrrolidinobenzene | >0.1 | No activity |
| 2,6-dipiperidino-1,4-dibromobenzene | 0.005 | E. coli, C. albicans |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial for the biosynthesis of prostaglandins involved in inflammation . Inhibition studies revealed that certain derivatives exhibited more than 50% inhibition at concentrations as low as , highlighting their potential as selective COX inhibitors.
Table 2: COX Inhibition Activity
| Compound | COX-1 % Inhibition (10^-4 M) | COX-2 % Inhibition (10^-4 M) |
|---|---|---|
| This compound | 89.365 | 40.643 |
| Ibuprofen | 62.750 | 92.345 |
Case Studies
A notable case study involved the evaluation of a series of piperidine derivatives including this compound for their anticandidal effects against various Candida species. The compound demonstrated a twofold better effect against Candida species compared to standard antifungal agents like ketoconazole .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes such as COX-1. The analysis revealed that specific functional groups within the compound facilitate strong hydrogen bonding and π-π interactions with amino acid residues in the enzyme's active site, contributing to its selectivity and potency .
Q & A
Q. What are the critical safety precautions for handling 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and flame-retardant lab coats to avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists . For inhalation, move to fresh air and monitor respiratory symptoms. Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis or degradation .
Q. How can researchers optimize the synthesis of piperidine-containing compounds like this compound?
- Methodological Answer : Employ Mannich reaction protocols using paraformaldehyde and amine components under controlled pH (6–8) and temperature (40–60°C) to ensure high yields. Monitor reaction progress via TLC or HPLC, and purify via recrystallization in ethanol/water mixtures . Adjust stoichiometry of the piperidine derivative to minimize byproducts .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column for purity assessment (>98%). Confirm structure via H/C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) to match theoretical molecular weights .
Advanced Research Questions
Q. How can computational methods improve the design of experiments (DoE) for synthesizing and modifying this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use software like Gaussian or ORCA to model steric effects of the piperidine ring and optimize substituent positioning. Integrate machine learning (e.g., ICReDD’s workflow) to prioritize reaction conditions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?
- Methodological Answer : Cross-validate NMR/IR data with computational simulations (e.g., ACD/Labs or ChemDraw). For unexpected byproducts, perform LC-MS to identify impurities and revise reaction mechanisms (e.g., retro-Mannich pathways). Use controlled degradation studies to assess stability under varying pH/temperature .
Q. How can researchers investigate the compound’s biological interactions while mitigating assay interference from its hydrochloride salt?
- Methodological Answer : Dialyze the compound against PBS (pH 7.4) to remove excess HCl. Use counterion exchange (e.g., ion-pair chromatography) to replace chloride with biocompatible ions (e.g., acetate). Validate bioactivity via dose-response curves and control experiments with equivalent chloride concentrations .
Methodological Frameworks for Complex Scenarios
Q. What experimental designs are suitable for studying the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Compare with refrigerated controls to identify degradation pathways (e.g., hydrolysis of the acetic acid moiety) .
Q. How can researchers leverage hybrid computational-experimental approaches to predict and validate metabolite profiles?
- Methodological Answer : Use in silico tools like MetaSite or GLORYx to predict Phase I/II metabolites. Validate via in vitro microsomal assays (e.g., human liver microsomes) with LC-HRMS analysis. Correlate computational binding affinity predictions (e.g., AutoDock) with in vitro enzyme inhibition data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
